

A Technical Guide to 4-(Trifluoromethylsulfonyl)phenylacetic Acid for Advanced Research

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Compound of Interest

4-
Compound Name: (Trifluoromethylsulfonyl)phenylacetic acid
Cat. No.: B1452889

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This technical guide provides a comprehensive overview of 4-(trifluoromethylsulfonyl)phenylacetic acid, a specialized chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its commercial availability, key suppliers, and its potential utility as a building block in complex organic synthesis, while also transparently addressing the current landscape of publicly available research.

Introduction: A Building Block with Untapped Potential

4-(Trifluoromethylsulfonyl)phenylacetic acid (CAS RN: 1099597-82-6) is a bifunctional organic compound featuring a phenylacetic acid moiety substituted with a trifluoromethylsulfonyl ($-\text{SO}_2\text{CF}_3$) group. The phenylacetic acid core is a well-established scaffold in medicinal chemistry, while the triflyl group is one of the strongest electron-withdrawing groups. This combination imparts unique electronic properties to the aromatic ring, suggesting its potential as a valuable intermediate in the synthesis of novel chemical entities.[1] While described by major chemical suppliers as a primary and secondary intermediate, specific applications and detailed synthetic methodologies featuring this compound are not extensively documented in peer-reviewed literature, indicating it is a reagent with considerable unexplored potential.[2]

Physicochemical Properties and Structural Attributes

A thorough understanding of a reagent's physical and chemical properties is foundational to its effective application in synthesis. The key attributes of 4-(trifluoromethylsulfonyl)phenylacetic acid are summarized below.

Property	Value	Source
CAS Number	1099597-82-6	Thermo Fisher Scientific[3], Sigma-Aldrich
Molecular Formula	C ₉ H ₇ F ₃ O ₄ S	Thermo Fisher Scientific[3], Sigma-Aldrich
Molecular Weight	268.21 g/mol	Thermo Fisher Scientific[4], Sigma-Aldrich
Appearance	White to off-white crystals or powder	Thermo Fisher Scientific[5]
Purity	≥97% or ≥98%	Sigma-Aldrich, Thermo Fisher Scientific[3]
Melting Point	122-127 °C	Sigma-Aldrich
Solubility	Slightly soluble in water, soluble in organic solvents.[2]	Thermo Fisher Scientific[2]
SMILES	<chem>OC(=O)CC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F</chem>	Thermo Fisher Scientific[6]
InChI Key	FIEUCHICQSJBAU-UHFFFAOYSA-N	Thermo Fisher Scientific[6]

The presence of the -SO₂CF₃ group significantly influences the reactivity of the molecule. It deactivates the aromatic ring towards electrophilic substitution and enhances the acidity of the carboxylic acid proton, which can be a critical consideration in reaction design.

Commercial Availability and Supplier Overview

4-(Trifluoromethylsulfonyl)phenylacetic acid is available from several major chemical suppliers, ensuring its accessibility for research and development purposes. The following table provides a comparative overview of offerings from prominent vendors.

Supplier	Product Number(s)	Purity	Available Quantities
Thermo Fisher Scientific	H32295.03, H32295.06	98%	1 g, 5 g
Sigma-Aldrich	760064	97%	Inquire
Aladdin Scientific	---	min 97%	1 g

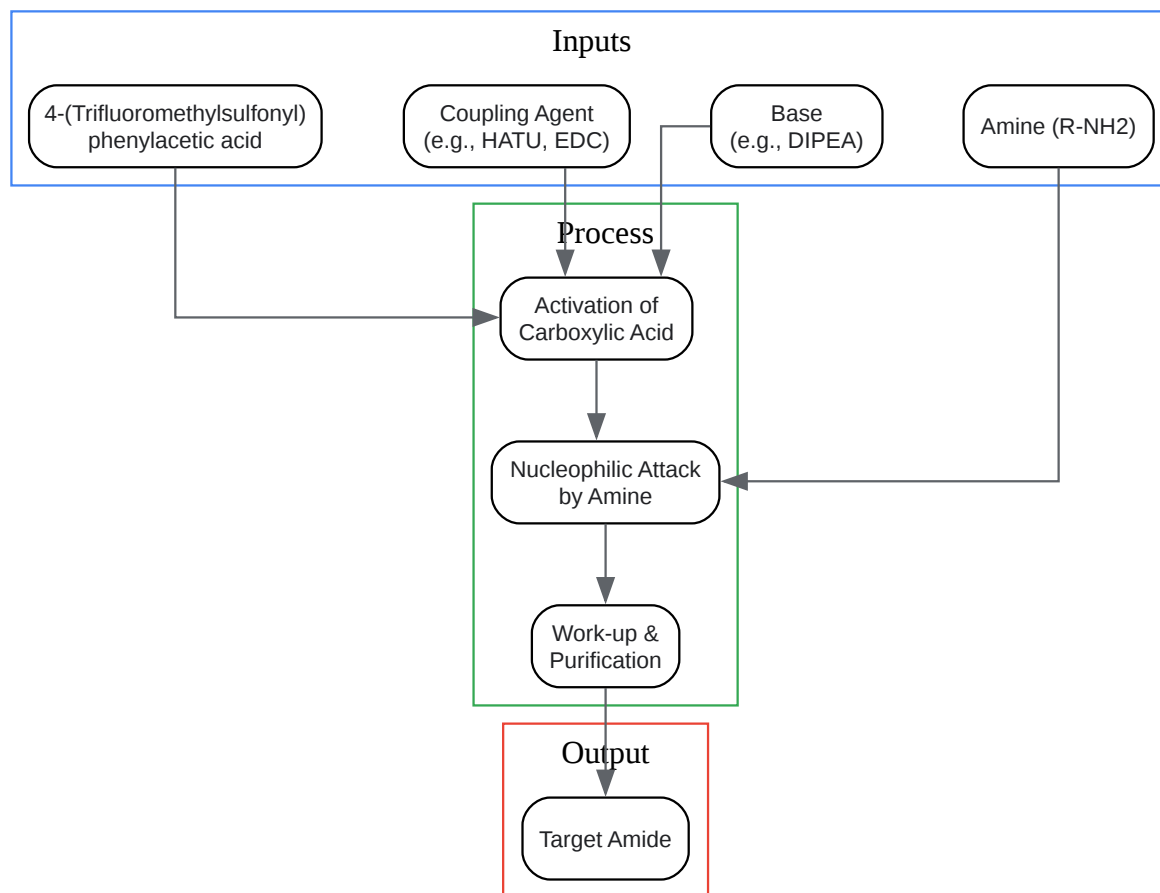
Note: Availability and catalog numbers are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthetic Utility and Reactivity Profile

The synthetic utility of 4-(trifluoromethylsulfonyl)phenylacetic acid is derived from its two primary functional groups: the carboxylic acid and the trifluoromethylsulfonyl-substituted aromatic ring.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a wide range of chemical transformations. Standard protocols for the conversion of carboxylic acids to esters, amides, acid chlorides, and other derivatives are expected to be applicable. For instance, amide bond formation, a cornerstone of medicinal chemistry, can be readily achieved through coupling with a desired amine in the presence of standard coupling agents.



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Caption: Generalized workflow for amide coupling.

Influence of the Trifluoromethylsulfonyl Group

The potent electron-withdrawing nature of the -SO₂CF₃ group deactivates the phenyl ring, making it less susceptible to electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (S_NAr), particularly if a suitable leaving group is present at the ortho or para positions relative to the sulfonyl group. While this specific molecule lacks such a leaving group, this property is a key consideration for structurally similar compounds.

Potential Applications in Drug Discovery

While specific examples are not prevalent in the literature, the structural motifs of 4-(trifluoromethylsulfonyl)phenylacetic acid suggest its potential utility in several areas of drug discovery:

- **Scaffold for Novel Inhibitors:** The phenylacetic acid framework is present in numerous approved drugs. The introduction of the $-\text{SO}_2\text{CF}_3$ group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to enhanced potency, improved metabolic stability, or novel intellectual property.
- **Fragment-Based Drug Design:** As a relatively small molecule with distinct features, it could serve as a valuable fragment for screening against biological targets.
- **Probing Structure-Activity Relationships (SAR):** In an established series of active compounds, replacing other substituents with the $-\text{SO}_2\text{CF}_3$ group can provide critical insights into the electronic requirements for biological activity.

Representative Experimental Protocol: Amide Coupling

The following is a representative, general protocol for the synthesis of an amide derivative. This protocol has not been optimized for 4-(trifluoromethylsulfonyl)phenylacetic acid and should be considered a starting point for methods development.

Objective: To synthesize N-benzyl-2-(4-(trifluoromethylsulfonyl)phenyl)acetamide.

Materials:

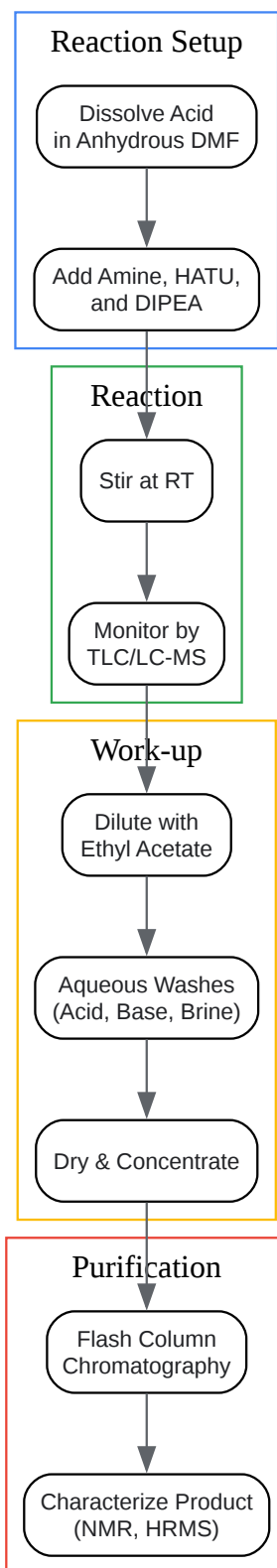
- 4-(Trifluoromethylsulfonyl)phenylacetic acid
- Benzylamine
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (N,N-Dimethylformamide)

- Ethyl acetate
- 1M HCl (aq)
- Saturated NaHCO₃ (aq)
- Brine
- Anhydrous MgSO₄

Procedure:

- Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(trifluoromethylsulfonyl)phenylacetic acid (1.0 eq).
- Dissolution: Dissolve the starting material in anhydrous DMF.
- Addition of Reagents: To the stirred solution, add benzylamine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.
- Work-up:
 - Dilute the reaction mixture with ethyl acetate.
 - Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
 - Dry the organic layer over anhydrous MgSO₄.
 - Filter and concentrate the solvent in vacuo.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.

- Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ^1H NMR, ^{13}C NMR, HRMS).



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Caption: Step-by-step experimental workflow.

Conclusion

4-(Trifluoromethylsulfonyl)phenylacetic acid is a commercially available synthetic intermediate with significant potential for application in medicinal chemistry and materials science. Its unique electronic properties, stemming from the powerful electron-withdrawing trifluoromethylsulfonyl group, make it an intriguing building block for creating novel molecules. While its specific use cases are not yet widely reported, its ready availability from major suppliers provides an opportunity for researchers to explore its synthetic utility and unlock its full potential in their respective fields.

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References

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